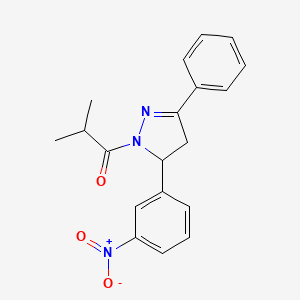

2-methyl-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Description

2-methyl-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to the pyrazole ring, along with a methyl group and a propanone moiety.

Properties

IUPAC Name |

2-methyl-1-[3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13(2)19(23)21-18(15-9-6-10-16(11-15)22(24)25)12-17(20-21)14-7-4-3-5-8-14/h3-11,13,18H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXVYQUPNILFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated ketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the formation of the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties

Research has shown that compounds with a pyrazole core exhibit substantial antioxidant and anti-inflammatory activities. Molecular docking studies suggest that derivatives like 2-methyl-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can effectively interact with biological targets involved in oxidative stress and inflammation pathways. The presence of nitro groups enhances these properties due to their ability to stabilize radical intermediates during chemical reactions .

Antiviral and Anticancer Activity

Pyrazole derivatives have been identified as promising candidates for antiviral and anticancer therapies. For instance, studies on related pyrazolo[1,5-a]pyrimidine scaffolds demonstrate potent inhibition against various viral strains, including coronaviruses. The structural features of this compound may similarly confer selective activity against cancer cell lines by targeting specific kinases involved in tumor progression .

Nonlinear Optical Properties

Electro-optical Applications

The compound exhibits promising nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics. NLO materials are essential for developing devices such as lasers and modulators. The presence of the pyrazole moiety contributes to the high polarizability of the compound, which is crucial for efficient light manipulation .

Structure-Activity Relationship Studies

Molecular Design Insights

Structure-activity relationship (SAR) studies on pyrazole derivatives have revealed that modifications to the substituents on the pyrazole ring can significantly influence biological activity. For example, variations in the nitro group position or the phenyl substituent can alter the compound's binding affinity to target proteins or its solubility profile .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antioxidant, anti-inflammatory, antiviral, anticancer properties |

| Nonlinear Optical Properties | High polarizability suitable for electro-optical devices |

| Structure-Activity Relationship | Insights into substituent effects on biological activity |

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various pyrazole derivatives using DPPH radical scavenging assays. Results indicated that compounds with nitro substitutions exhibited enhanced scavenging activity compared to their non-nitro counterparts. This suggests that this compound could be a strong candidate for further development in antioxidant therapies .

Case Study 2: NLO Property Evaluation

In another investigation focused on NLO properties, several pyrazole derivatives were synthesized and characterized using Z-scan techniques. The results demonstrated that compounds structurally similar to this compound exhibited significant third-order optical susceptibilities, indicating their potential use in advanced photonic applications .

Mechanism of Action

The mechanism of action of 2-methyl-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

1-phenyl-3-(3-nitrophenyl)-2-pyrazoline: Similar structure with a pyrazoline ring.

3,5-diphenyl-4,5-dihydro-1H-pyrazole: Lacks the nitrophenyl group but has a similar pyrazole core.

2-methyl-1-(3-nitrophenyl)-3-phenylpropan-1-one: Similar structure but without the pyrazole ring.

Uniqueness

2-methyl-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is unique due to the combination of its nitrophenyl and phenyl groups attached to the pyrazole ring, along with the presence of a methyl group and a propanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-Methyl-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 337.379 g/mol. The structure features a nitrophenyl group and a phenyl group attached to a pyrazole ring, along with a methyl group and a propanone moiety.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using methods such as the DPPH radical scavenging assay. The results indicated that compounds with similar structures exhibit significant radical scavenging abilities, suggesting that this compound may also possess potent antioxidant effects .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reducing Power (OD at 700 nm) |

|---|---|---|

| Ascorbic Acid | 88.6% | 1.149 |

| Compound A | 87.7% | 1.067 |

| Compound B | 78.6% | 0.980 |

| 2-Methyl-1-(5-(3-Nitrophenyl)-3-Phenyl...) | TBD | TBD |

Anti-inflammatory Activity

Molecular docking studies have suggested that this compound may exhibit anti-inflammatory properties by interacting with specific proteins involved in inflammatory pathways. The presence of the nitro group is believed to enhance its efficacy in modulating inflammatory responses .

Anticancer Potential

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies on similar compounds have shown promising results against different cancer cell lines, warranting further investigation into the anticancer potential of this specific pyrazole derivative .

The mechanism of action for this compound involves interactions with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring may interact with various signaling pathways, potentially leading to modulation of cellular processes .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Study on Antioxidant Properties : A study demonstrated that derivatives with similar structures showed up to 88% DPPH scavenging activity, significantly higher than standard antioxidants like ascorbic acid.

- Anti-inflammatory Research : Molecular docking simulations indicated strong binding affinities to COX enzymes, suggesting potential anti-inflammatory effects.

- Anticancer Investigations : In vitro studies on related compounds revealed significant cytotoxic effects against breast and lung cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves a two-step process:

Claisen-Schmidt Condensation : React 3-nitroacetophenone with benzaldehyde under basic conditions (e.g., NaOH/ethanol) to form a chalcone intermediate. Temperature control (60–80°C) and solvent polarity are critical for regioselectivity .

Cyclization with Hydrazine : Treat the chalcone with hydrazine hydrate in refluxing ethanol to form the pyrazoline core. Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 6–12 hours) and improves yield (75–85%) .

Optimization Tips :

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-Ray Crystallography : Resolve the dihedral angles between the pyrazoline ring and substituents. Use SHELXL for refinement (R factor < 0.05 indicates high accuracy) .

- NMR Spectroscopy : Analyze and NMR to confirm the presence of the methyl group (δ 1.2–1.5 ppm) and nitrophenyl protons (δ 7.5–8.2 ppm).

- IR Spectroscopy : Identify the carbonyl stretch (~1680 cm) and nitro group vibrations (~1520 cm) .

Q. Table 1: Typical Crystallographic Parameters for Pyrazoline Derivatives

| Parameter | Example Values | Source |

|---|---|---|

| R Factor | 0.038–0.056 | |

| Data-to-Parameter Ratio | 14.9–20.2 | |

| Mean C–C Bond Length | 0.002–0.005 Å |

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict charge transfer interactions. For example, a narrow HOMO-LUMO gap (<3 eV) suggests high reactivity .

- Global Reactivity Descriptors : Use electrophilicity index (ω) and chemical potential (μ) to assess nucleophilic/electrophilic sites.

- Spectroscopic Predictions : Compare computed IR and UV-Vis spectra with experimental data to validate conformer stability .

Q. Table 2: DFT-Calculated Parameters for Pyrazoline Derivatives

| Parameter | Value Range | Application |

|---|---|---|

| HOMO Energy | -5.2 to -4.8 eV | Reactivity prediction |

| Electrophilicity Index | 1.5–2.0 eV | Bioactivity screening |

Q. What strategies can resolve discrepancies in reported biological activities of structurally similar pyrazoline derivatives?

Methodological Answer:

- Substituent Analysis : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) groups. For instance, 3-nitrophenyl derivatives show enhanced anticancer activity due to increased electrophilicity .

- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR or Cdc42) to explain variance in IC values. Use AutoDock Vina with flexible ligand settings .

- In Vitro Validation : Conduct dose-response assays (e.g., CCK-8) across multiple cell lines to account for tissue-specific effects .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies for this compound's anticancer potential?

Methodological Answer:

- Variable Substituents : Modify the nitro group position (meta vs. para) and phenyl ring substituents (e.g., halogens, methyl) to assess steric/electronic effects .

- Biological Assays : Use parallel screening against kinase targets (e.g., EGFR, VEGFR) and apoptosis markers (e.g., caspase-3).

- Data Normalization : Express activity relative to positive controls (e.g., doxorubicin) and account for solvent interference (e.g., DMSO < 0.1% v/v) .

Q. Table 3: Example SAR Findings for Pyrazoline Derivatives

| Substituent | IC (OVCA420) | Target Protein |

|---|---|---|

| 3-Nitrophenyl | 12.5 μM | EGFR |

| 4-Fluorophenyl | 28.7 μM | Cdc42 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.